molecular formula C13H15NO3S B6645074 5-[[(5-Ethylthiophen-2-yl)methylamino]methyl]furan-3-carboxylic acid

5-[[(5-Ethylthiophen-2-yl)methylamino]methyl]furan-3-carboxylic acid

Katalognummer: B6645074
Molekulargewicht: 265.33 g/mol
InChI-Schlüssel: JDPQAOUUQGQJTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[[(5-Ethylthiophen-2-yl)methylamino]methyl]furan-3-carboxylic acid is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as ETC-1002 and is a small molecule that has shown promising results in preclinical studies for the treatment of various metabolic disorders.

Wirkmechanismus

The mechanism of action of ETC-1002 involves the inhibition of ATP-citrate lyase (ACL), an enzyme that plays a crucial role in the synthesis of fatty acids and cholesterol. By inhibiting ACL, ETC-1002 reduces the production of fatty acids and cholesterol, leading to a decrease in LDL-C levels and an increase in HDL-C levels.
Biochemical and Physiological Effects:
ETC-1002 has been shown to have several biochemical and physiological effects, including the reduction of LDL-C levels, the increase of HDL-C levels, and the improvement of glucose metabolism. Additionally, ETC-1002 has been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using ETC-1002 in lab experiments is its low toxicity and high selectivity for ACL inhibition. However, one of the limitations is that the compound has a short half-life, which may affect its efficacy in vivo.

Zukünftige Richtungen

There are several future directions for the research and development of ETC-1002. One potential direction is the investigation of its therapeutic potential in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome. Additionally, further studies are needed to determine the optimal dosing and administration of ETC-1002 for maximum therapeutic benefit. Finally, the development of more stable analogs of ETC-1002 may improve its efficacy and bioavailability.

Synthesemethoden

The synthesis of ETC-1002 involves several steps, including the reaction of 5-ethylthiophene-2-carboxylic acid with methylamine and formaldehyde to form the intermediate compound, 5-[[(5-ethylthiophen-2-yl)methylamino]methyl]furan-3-carbaldehyde. This intermediate is then converted to the final product, ETC-1002, through a series of chemical reactions.

Wissenschaftliche Forschungsanwendungen

ETC-1002 has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as dyslipidemia, hypercholesterolemia, and type 2 diabetes mellitus. Preclinical studies have shown that ETC-1002 can effectively reduce low-density lipoprotein cholesterol (LDL-C) levels, increase high-density lipoprotein cholesterol (HDL-C) levels, and improve glucose metabolism.

Eigenschaften

IUPAC Name

5-[[(5-ethylthiophen-2-yl)methylamino]methyl]furan-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-2-11-3-4-12(18-11)7-14-6-10-5-9(8-17-10)13(15)16/h3-5,8,14H,2,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPQAOUUQGQJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)CNCC2=CC(=CO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.